![molecular formula C7H16ClNO2 B1378853 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1423031-52-0](/img/structure/B1378853.png)
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Vue d'ensemble
Description
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a solid substance and is used in scientific research due to its unique properties. It finds applications in various fields, such as drug synthesis, organic chemistry, and biochemical studies.
Synthesis Analysis
The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the InChI code: 1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H . The molecular weight of this compound is 181.66 .Physical And Chemical Properties Analysis
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a solid substance . It has a molecular weight of 181.66 and its IUPAC name is N-ethyl-N,2-dimethylalanine hydrochloride .Applications De Recherche Scientifique
Biomedical Research and Hydrogel Crosslinking
- Application Summary : AMA is widely used in biomedical research due to its biocompatibility and low toxicity . It is particularly used as a crosslinking agent for hydrogels and other biomaterials .
- Results or Outcomes : The use of AMA in this context can result in the creation of biocompatible hydrogels that can be used in a variety of biomedical applications, such as drug delivery systems or tissue engineering scaffolds .
Polymerization Tools
- Application Summary : This compound can be used as a precursor to synthesize homo and copolymer brushes of AMA, which can be used to tune the electrochemical properties of silicon wafers .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymer brushes that can be used to tune the electrochemical properties of silicon wafers .
Tissue Engineering
- Application Summary : This compound can be used as a precursor to synthesize Poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications .
- Results or Outcomes : The use of this compound in this context can result in the creation of composite scaffolds that can be used in tissue engineering applications .
Coatings and Adhesives
- Application Summary : This compound can be used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings and adhesives .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymers and copolymers that can be used in coatings and adhesives .
Medical Devices
- Application Summary : This compound can be used in the production of polymers and copolymers that are utilized in a wide range of applications, including medical devices .
- Results or Outcomes : The use of this compound in this context can result in the creation of polymers and copolymers that can be used in medical devices .
Synthesis of Poly(2-aminoethylmethacrylate)
- Application Summary : This compound can be used in the synthesis of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
- Results or Outcomes : The use of this compound in this context can result in the creation of poly(2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
Safety And Hazards
Propriétés
IUPAC Name |
2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOQBDBAGHBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride | |
CAS RN |
1423031-52-0 | |
| Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



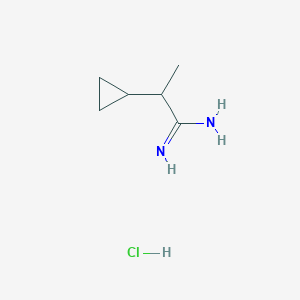
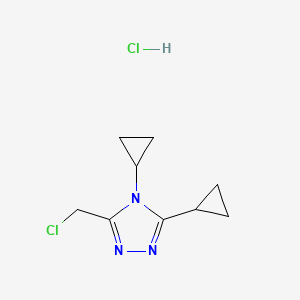
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)
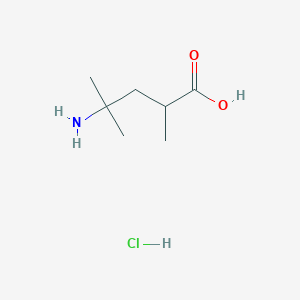
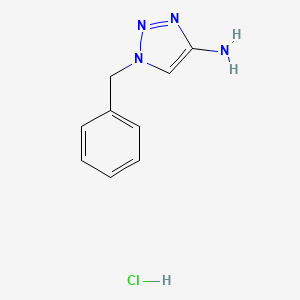
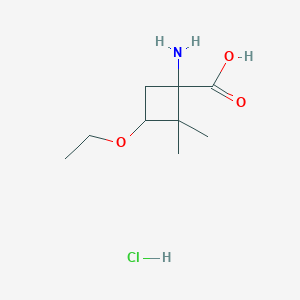
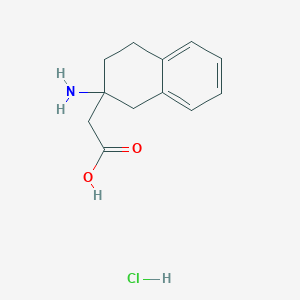
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)